molecular formula C13H20BrN3 B7973569 1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine

1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine

Cat. No.: B7973569
M. Wt: 298.22 g/mol
InChI Key: MUQNWSLEPMXXAA-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine is a bromopyridine-substituted piperazine derivative characterized by a 5-bromopyridin-3-yl group attached to the piperazine core and an isobutyl substituent at the 4-position. This compound is of interest in medicinal chemistry due to the pharmacophoric significance of both bromopyridine and piperazine moieties, which are frequently employed in drug discovery for targeting enzymes, ion channels, and receptors .

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-4-(2-methylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3/c1-11(2)10-16-3-5-17(6-4-16)13-7-12(14)8-15-9-13/h7-9,11H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQNWSLEPMXXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine has several scientific research applications:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Isobutyl vs.
  • Bromopyridine Position : The 3-position of bromopyridine (target compound) may favor π-stacking interactions in receptor binding compared to 2-position isomers, as seen in TRPV6 inhibitors .

Biological Activity

1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anti-inflammatory properties, kinase inhibition, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C13H16BrN3\text{C}_{13}\text{H}_{16}\text{BrN}_3

This structure features a brominated pyridine ring, which is known to influence biological activity through various mechanisms.

1. Anti-Inflammatory Activity

Recent studies have evaluated the anti-inflammatory effects of 1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine. In a study involving RAW264.7 macrophages, the compound demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion:

  • Experimental Setup : Cells were pre-treated with the compound at a concentration of 6.0 μM for 2 hours prior to LPS exposure.
  • Findings : The compound reduced NO production to 55.39 ± 0.91% compared to the control, indicating a potent anti-inflammatory effect relative to the standard reference compound, pyrrolidine dithiocarbamate (PDTC), which resulted in an inhibition rate of 68.32 ± 2.69% .

2. Kinase Inhibition

1-(5-Bromopyridin-3-yl)-4-isobutylpiperazine has shown promise as an inhibitor of various kinases, which are crucial in many signaling pathways related to cell growth and proliferation.

  • Mechanism : The compound is believed to modulate kinase activity, potentially impacting pathways involved in diabetes and neurodegenerative diseases. Specifically, it has been noted for inhibiting glycogen synthase kinase 3 (GSK-3), which is implicated in Alzheimer's disease and other conditions .

Case Study: Inhibition of GSK-3

A significant body of research highlights the role of GSK-3 in various diseases, including diabetes and Alzheimer's. Inhibitors of GSK-3 can lead to reduced levels of amyloid-beta peptides and hyperphosphorylated tau protein, both hallmarks of Alzheimer's pathology.

CompoundEffect on GSK-3Reference
Lithium50% decrease in amyloid-beta levels
1-(5-Bromopyridin-3-yl)-4-isobutylpiperazinePotential inhibitor

Pharmacological Applications

The diverse biological activities of this compound suggest potential applications in treating inflammatory diseases and neurodegenerative disorders:

  • Anti-diabetic Effects : By inhibiting GSK-3, the compound may enhance insulin sensitivity and glucose uptake.
  • Neuroprotective Effects : Its ability to inhibit tau hyperphosphorylation could provide therapeutic benefits in Alzheimer's disease.

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